Product packaging for 1,3-Bis(4-methoxyphenyl)urea(Cat. No.:CAS No. 1227-44-7)

1,3-Bis(4-methoxyphenyl)urea

Cat. No.: B075091
CAS No.: 1227-44-7
M. Wt: 272.3 g/mol
InChI Key: CPSIMDUNVYMPAH-UHFFFAOYSA-N
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Description

1,3-Bis(4-methoxyphenyl)urea is a high-purity synthetic urea derivative of significant interest in medicinal chemistry and chemical biology research. Its core research value lies in its well-defined structure, which serves as a key scaffold and intermediate in the synthesis of more complex molecules. This compound has been identified as a versatile building block for developing inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3), which are critical targets in oncology and neurodegenerative disease research. The mechanism of action for its inhibitory activity typically involves competitive binding at the enzyme's ATP-binding pocket, where the urea core and methoxyphenyl groups form crucial hydrogen-bonding and hydrophobic interactions with key residues.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O3 B075091 1,3-Bis(4-methoxyphenyl)urea CAS No. 1227-44-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(4-methoxyphenyl)urea
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InChI

InChI=1S/C15H16N2O3/c1-19-13-7-3-11(4-8-13)16-15(18)17-12-5-9-14(20-2)10-6-12/h3-10H,1-2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSIMDUNVYMPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60153682
Record name N,N'-(Di-p-methoxyphenyl)urea
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Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1227-44-7
Record name N,N'-(Di-p-methoxyphenyl)urea
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Record name 1,3-Bis-(4-methoxyphenyl)urea
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Synthetic Methodologies and Green Chemistry Approaches for 1,3 Bis 4 Methoxyphenyl Urea

Classical and Established Synthetic Routes

Traditional methods for the synthesis of 1,3-bis(4-methoxyphenyl)urea have historically relied on reactive carbonylating agents, which, while efficient, often involve hazardous materials and challenging handling procedures.

Phosgene (B1210022) and Triphosgene-Mediated Carbonylation Reactions

The use of phosgene (COCl₂) and its solid, safer-to-handle surrogate, triphosgene (B27547) (bis(trichloromethyl) carbonate), represents a long-established method for urea (B33335) synthesis. nih.govnih.gov This approach involves the reaction of an amine with the carbonylating agent to form a reactive intermediate, which then couples with another amine molecule.

In the synthesis of this compound, p-anisidine (B42471) is treated with triphosgene. The reaction proceeds through the in situ generation of 4-methoxyphenyl (B3050149) isocyanate. Triphosgene, in the presence of a base like triethylamine, reacts with p-anisidine to form the isocyanate. This intermediate is not isolated and immediately reacts with a second molecule of p-anisidine present in the reaction mixture to yield the final symmetrical urea product. mdpi.comdergipark.org.tr This one-pot procedure is efficient, but the high toxicity of phosgene, which is generated from triphosgene, necessitates stringent safety precautions. commonorganicchemistry.com

Table 1: Key Features of Triphosgene-Mediated Synthesis

Feature Description
Reagents p-Anisidine, Triphosgene, Base (e.g., Triethylamine)
Intermediate 4-methoxyphenyl isocyanate (in situ generated)
Solvent Anhydrous aprotic solvents (e.g., Dichloromethane, THF)
Key Advantage High reactivity and efficiency.

| Key Disadvantage | Involves highly toxic phosgene intermediate. |

Aryl Isocyanate Intermediate Generation and Subsequent Amine Addition Strategies

A more direct and common approach involves the use of a pre-formed aryl isocyanate intermediate. For the synthesis of this compound, this involves the reaction of 4-methoxyphenyl isocyanate with p-anisidine. asianpubs.org

This method segregates the synthesis into two distinct conceptual steps: first, the preparation of the isocyanate, and second, its reaction with the amine. 4-Methoxyphenyl isocyanate can be synthesized from p-anisidine using reagents like triphosgene, as mentioned previously, and then isolated before use. asianpubs.org The subsequent addition of p-anisidine to a solution of 4-methoxyphenyl isocyanate proceeds readily, typically at room temperature in a suitable solvent like acetone, to afford the desired symmetrical urea in high yield. asianpubs.org This method offers better control compared to the one-pot phosgene/triphosgene approach but still relies on the handling of isocyanates, which are hazardous reagents.

Sustainable and Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, significant research has been directed towards developing safer and more sustainable methods for urea synthesis, avoiding toxic reagents and minimizing waste.

Phosgene-Free Reagents: N,N'-Carbonyldiimidazole (CDI) and Dioxazolone Applications

N,N' -Carbonyldiimidazole (CDI): CDI is a widely used phosgene substitute for forming amide, carbamate, and urea linkages. wikipedia.orgchemimpex.com For the synthesis of symmetrical ureas like this compound, p-anisidine is reacted with CDI. The reaction mechanism involves the initial reaction of one molecule of the amine with CDI to form an activated carbamoyl-imidazole intermediate. This intermediate then undergoes nucleophilic attack by a second molecule of the amine, releasing imidazole (B134444) as a byproduct and forming the urea. This method is advantageous as it avoids the use of phosgene and isocyanates, and the imidazole byproduct is generally easy to remove. researchgate.net

Dioxazolone Applications: Dioxazolones have emerged as versatile precursors for isocyanates under mild conditions. snnu.edu.cn These heterocyclic compounds can undergo thermal or light-induced decarboxylation to generate isocyanate intermediates in situ. nih.govtandfonline.com For instance, a dioxazolone bearing a 4-methoxyphenyl substituent could be synthesized and subsequently decomposed in the presence of p-anisidine to form this compound. Research has shown that under certain conditions, such as thermolysis without a solvent, the reaction between a dioxazolone precursor and an amine can lead to the symmetrical urea as the major product. tandfonline.com This phosgene-free route offers a safer alternative for generating the reactive isocyanate intermediate.

Carbon Dioxide (CO₂) Fixation Strategies utilizing Silylamines

Utilizing carbon dioxide as a renewable, non-toxic, and abundant C1 feedstock is a primary goal of green chemistry. whiterose.ac.uk A notable sustainable route to this compound involves the reaction of CO₂ with a silylated derivative of p-anisidine.

Table 2: CO₂ Fixation Synthesis of this compound

Parameter Value/Condition
Starting Material N-(trimethylsilyl)-p-anisidine
Carbon Source Carbon Dioxide (CO₂)
Solvent Pyridine
Temperature 120 °C
Pressure 5 atm
Reaction Time 5 hours

| Isolated Yield | 93% |

Catalyst-Free and "On-Water" Reaction Methodologies for Urea Formation

Recent developments in green chemistry have focused on minimizing or eliminating the use of catalysts and organic solvents. "On-water" synthesis, where reactions are performed in water without organic co-solvents, has gained attention for its environmental benefits and sometimes unique reactivity.

A general, catalyst-free method for the synthesis of N-substituted ureas has been developed by reacting amines with potassium isocyanate in water. rsc.org This protocol offers excellent yields and high purity of products, often requiring only simple filtration for isolation. While this specific methodology has not been explicitly reported for the large-scale synthesis of this compound from p-anisidine, the underlying principle presents a promising avenue for a greener synthesis. The reaction of an in situ generated or pre-formed 4-methoxyphenyl isocyanate with p-anisidine in an aqueous medium could potentially offer a more sustainable, catalyst-free route to the target compound, aligning with the goals of reducing reliance on volatile organic compounds and catalysts.

Transition Metal-Catalyzed Approaches (e.g., Copper and Palladium Systems)

Transition metal catalysis offers powerful and versatile methods for the synthesis of diaryl ureas, including this compound. These approaches often provide high yields and functional group tolerance under relatively mild conditions.

Palladium-Catalyzed Systems:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively applied to the formation of C-N bonds in urea synthesis. nih.govacs.org A general strategy involves the coupling of an aryl halide with a urea or a urea equivalent in the presence of a palladium catalyst, a suitable ligand, and a base. For the synthesis of symmetrical ureas like this compound, this can be achieved through the carbonylation of p-anisidine or related precursors.

A notable method involves the palladium-catalyzed carbonylation of aromatic nitro compounds in the presence of amines. acs.org This process allows for the formation of N,N'-diarylureas under low pressure of carbon monoxide. acs.org For instance, the reaction of an aromatic nitro compound with an aromatic amine and carbon monoxide, catalyzed by a palladium(II) salt with phosphine (B1218219) ligands, can yield diaryl ureas in moderate to good yields. acs.org Microwave-assisted palladium-catalyzed carbonylation of aryl halides in the presence of urea nucleophiles has also been developed as a rapid and efficient method for synthesizing aryl ureas. bath.ac.uk

Interactive Data Table: Palladium-Catalyzed Synthesis of Diaryl Ureas

Catalyst SystemReactantsConditionsYieldReference
PdBr₂(PPh₃)₂p-bromonitrobenzene, aniline (B41778), COn-Bu₃N, 100°C, 1 atmModerate acs.org
Pd/CAromatic azides, amines, CO-Good organic-chemistry.org
Pd(OAc)₂ / XantphosAryl halides, benzylureaCs₂CO₃, Toluene, 100°CGood to Excellent nih.govacs.org

Copper-Catalyzed Systems:

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-based systems for C-N bond formation. acs.org While less common than palladium catalysis for direct urea synthesis, copper-mediated couplings are widely used for constructing the aryl-nitrogen bonds that could be precursors to urea formation. A hypothesis for copper-catalyzed urea synthesis involves the reaction of aryl isocyanides with O-benzoyl hydroxylamines in the presence of a copper salt like CuOAc, generating unsymmetrical ureas under mild conditions. researchgate.net Heterogeneous copper catalysts, such as carbon-supported copper nanoparticles, have also shown high activity in related C-N coupling reactions. rsc.org

The development of new catalytic systems continues to be an active area of research, aiming for more sustainable and efficient syntheses of diaryl ureas. mdpi.com

Mechanistic Insights into this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and minimizing side reactions. The formation of this compound can proceed through several key pathways.

Pathways Involving Isocyanate Intermediates and Rearrangements (e.g., Hofmann-type)

A predominant pathway for the formation of ureas involves the generation of an isocyanate intermediate. organic-chemistry.orgwikipedia.org The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.org In the context of urea synthesis, if this isocyanate is trapped by an amine, a urea derivative is formed. organic-chemistry.orgrsc.org

For the synthesis of this compound, p-methoxybenzamide could undergo a Hofmann rearrangement to produce 4-methoxyphenyl isocyanate. This reactive intermediate can then be trapped by 4-methoxyaniline to yield the target symmetrical urea. tandfonline.com Various reagents can induce the Hofmann rearrangement, including sodium hypobromite (B1234621) (generated in situ from bromine and sodium hydroxide), N-bromosuccinimide, or iodosylbenzene. wikipedia.orgresearchgate.net The reaction is initiated by the deprotonation of the amide, followed by reaction with an oxidant to form an N-haloamide, which then rearranges to the isocyanate with the expulsion of a halide ion. wikipedia.org The isocyanate is a key electrophilic species that readily reacts with nucleophiles like amines.

Other rearrangements, such as the Curtius and Lossen rearrangements, also generate isocyanate intermediates from acyl azides and hydroxamic acids, respectively, and can be adapted for urea synthesis. organic-chemistry.org

Silyl-Carbamate Reaction Pathways

An alternative, milder approach to urea synthesis involves the use of silylamines and carbon dioxide. nih.gov This method proceeds through a silyl-carbamate intermediate. The reaction of a silylamine, such as N-(trimethylsilyl)-4-methoxyaniline, with carbon dioxide leads to the formation of a trimethylsilyl (B98337) carbamate. nih.gov

This silyl-carbamate is a stable but reactive intermediate. Upon heating, it can react with another molecule of the silylamine. This subsequent reaction results in the formation of the thermodynamically favored urea product, in this case, this compound, along with a disilyl ether (e.g., hexamethyldisiloxane) as a byproduct. nih.gov This pathway is advantageous as it utilizes carbon dioxide as a green and renewable C1 source. nih.gov

Influence of Reaction Conditions and Side Reaction Analysis (e.g., byproduct formation)

Reaction conditions play a critical role in determining the yield and purity of this compound. Factors such as temperature, solvent, catalyst, and the nature of the starting materials can significantly influence the reaction outcome and the formation of byproducts.

In transition metal-catalyzed reactions, the choice of ligand and base is crucial for achieving high catalytic activity and selectivity. nih.govacs.org Improper reaction conditions can lead to catalyst deactivation or the formation of homocoupled products.

Another potential side reaction, particularly in syntheses starting from carbamates, is the reversible nature of the reaction, which can lead to the formation of undesired products. commonorganicchemistry.com The order of addition of reagents can also be critical. For example, when using reagents like triphosgene or carbonyldiimidazole to generate the isocyanate in situ, careful control is needed to avoid the formation of symmetrical urea byproducts from the starting amine. commonorganicchemistry.com In some cases, the formation of symmetrical ureas can become the major pathway if conditions are not optimized. tandfonline.com For instance, the thermally induced formation of an isocyanate from a dioxazolone without a solvent can lead to the symmetrical this compound as the major product. tandfonline.com

Interactive Data Table: Influence of Conditions on Byproduct Formation

Reaction TypeKey ConditionPotential Side ReactionConsequenceReference
Isocyanate-basedPresence of waterHydrolysis of isocyanateFormation of aniline, reduced yield wikipedia.org
Carbamate-basedReversible conditionsFormation of starting materialsEquilibrium limits product formation commonorganicchemistry.com
In situ isocyanate generationIncorrect reagent addition orderSelf-reaction of amineFormation of symmetrical byproducts commonorganicchemistry.com
Dioxazolone-basedThermal, solvent-freeNucleophilic addition of amine to dioxazoloneSymmetrical urea as major product tandfonline.com

Advanced Spectroscopic and Structural Characterization of 1,3 Bis 4 Methoxyphenyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei such as ¹H and ¹³C.

The ¹H NMR spectrum of 1,3-Bis(4-methoxyphenyl)urea provides definitive confirmation of its molecular structure. Due to the molecule's C₂ symmetry, the two 4-methoxyphenyl (B3050149) groups are chemically equivalent, simplifying the spectrum. The analysis, typically conducted in a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), reveals distinct signals corresponding to each type of proton. nih.gov

A characteristic singlet is observed in the downfield region, typically around 8.33-8.36 ppm, which is attributed to the two equivalent N-H protons of the urea (B33335) linkage. nih.govnih.gov The aromatic protons of the two equivalent p-substituted benzene (B151609) rings appear as a pair of doublets, characteristic of an AA'BB' spin system. Protons ortho to the urea linkage (H-2, H-6, H-2', H-6') typically resonate as a doublet around 7.33 ppm, while protons meta to the urea linkage (H-3, H-5, H-3', H-5') and ortho to the methoxy (B1213986) group appear as a doublet around 6.85 ppm. nih.gov A sharp singlet corresponding to the six equivalent protons of the two methoxy (-OCH₃) groups is observed further upfield, typically at 3.71 ppm. nih.gov The integration of these signals (2H for NH, 4H for ortho-aromatic, 4H for meta-aromatic, and 6H for methoxy) confirms the symmetric nature of the molecule.

Table 1: ¹H NMR Chemical Shift Data for this compound in DMSO-d₆
Proton TypeChemical Shift (δ) [ppm]MultiplicityIntegrationCoupling Constant (J) [Hz]
N-H~8.34Singlet2HN/A
Ar-H (ortho to NH)~7.33Doublet4H~8.2-8.9
Ar-H (meta to NH)~6.85Doublet4H~8.6-9.0
-OCH₃~3.71Singlet6HN/A

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton of this compound. The spectrum confirms the number of non-equivalent carbon atoms and the presence of key functional groups. The carbonyl carbon (C=O) of the urea moiety is particularly characteristic, appearing as a singlet in the downfield region, typically expected around 153-155 ppm.

The aromatic region of the spectrum displays four distinct signals, consistent with the symmetry of the molecule. The carbon atom attached to the methoxy group (C-4) is observed at the lower field end of this range, often around 153-154 ppm. The carbon atom bonded to the urea nitrogen (C-1) and the other aromatic carbons (C-2, C-3, C-5, C-6) would appear in the typical aromatic range of approximately 114-134 ppm. The carbon of the methoxy group (-OCH₃) itself gives a characteristic signal in the upfield region, generally around 55 ppm. acs.org

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
Carbon TypeExpected Chemical Shift (δ) [ppm]
C=O (Urea)153 - 155
Ar-C (C-OCH₃)153 - 155
Ar-C (C-NH)~133
Ar-C (CH)114 - 122
-OCH₃~55

While standard ¹H and ¹³C NMR confirm the static structure, advanced techniques are required to probe the dynamic behavior of this compound. Diaryl ureas are known to exhibit conformational isomerism due to restricted rotation around the C-N bonds, leading to different relative orientations (e.g., cis-cis, cis-trans, trans-trans) of the aryl rings.

Variable Temperature (VT) NMR studies can provide insight into these conformational dynamics. By recording spectra at different temperatures, it is possible to observe changes in chemical shifts, line broadening, or the coalescence of signals. These changes can be analyzed to determine the energy barriers to bond rotation and the relative populations of different conformers in solution.

Rotating Frame Overhauser Effect Spectroscopy (ROESY) is a powerful 2D NMR technique for determining spatial proximities between protons, which is crucial for studying self-association and aggregation. In solution, urea molecules can form aggregates through intermolecular hydrogen bonding. A ROESY experiment can detect through-space correlations between protons on adjacent molecules within an aggregate, providing direct evidence of self-association and offering clues about the geometry of the resulting supramolecular structures.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly sensitive to the presence of specific functional groups and the nature of chemical bonds, making them invaluable for assessing hydrogen bonding.

FTIR spectroscopy is highly effective for identifying the key functional groups in this compound and assessing the extent of hydrogen bonding. The urea group has several characteristic vibrational modes.

The N-H stretching region, typically between 3200 and 3500 cm⁻¹, is highly sensitive to hydrogen bonding. In the solid state, where strong intermolecular N-H···O=C hydrogen bonds exist, this band is often broad and shifted to lower wavenumbers (e.g., ~3300 cm⁻¹) compared to the sharper, higher frequency bands of free N-H groups that might be observed in a dilute solution in a non-polar solvent. dergipark.org.tr

The C=O stretching vibration, known as the Amide I band, is another powerful indicator of hydrogen bonding. For diaryl ureas, this band typically appears in the 1630-1690 cm⁻¹ region. researchgate.net The involvement of the carbonyl oxygen in a hydrogen bond weakens the C=O double bond, causing a shift to a lower frequency. The position and shape of the Amide I band can thus provide detailed information about the hydrogen-bonding network within the crystal lattice or in solution. Other key bands include the N-H bending and C-N stretching modes (Amide II band) around 1550-1620 cm⁻¹ and vibrations associated with the methoxy and aromatic groups. researchgate.net

Table 3: Characteristic FTIR Vibrational Frequencies for Diaryl Ureas
Vibrational ModeTypical Frequency Range (cm⁻¹)Notes
N-H Stretch3200 - 3500Broad and shifted to lower frequency when H-bonded
C=O Stretch (Amide I)1630 - 1690Position is sensitive to H-bonding and conformation
N-H Bend / C-N Stretch (Amide II)1550 - 1620Coupled vibration, also sensitive to H-bonding
Ar C=C Stretch1400 - 1600Multiple bands expected
C-O-C Stretch1200 - 1300 (asym.) / ~1030 (sym.)Characteristic of aryl ethers

Raman spectroscopy provides vibrational information that is complementary to FTIR. While FTIR is based on the absorption of infrared light by polar bonds, Raman scattering is more sensitive to vibrations that involve a change in the polarizability of the molecule. Therefore, non-polar or symmetric bonds often produce strong Raman signals.

For this compound, the symmetric stretching of the aromatic rings and the C=C bonds would be expected to give rise to strong Raman bands. The urea C=O stretch is also Raman active. By comparing the FTIR and Raman spectra, a more complete picture of the vibrational modes can be obtained. researchgate.net For instance, a vibration that is strong in the Raman spectrum but weak in the IR spectrum (or vice versa) can aid in the assignment of specific molecular motions. Raman spectroscopy has also been employed to study the effects of mechanical stress on the crystalline structure of this compound, demonstrating its utility in analyzing solid-state properties. jchemrev.comir-spectra.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a pivotal analytical technique for elucidating the molecular weight and structural features of this compound. Through controlled ionization and fragmentation, it provides precise data on the mass-to-charge ratio of the molecule and its constituent fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound with high precision, which serves to confirm its elemental composition. The molecular formula of the compound is C₁₅H₁₆N₂O₃. nist.gov HRMS analysis provides an experimentally determined mass that can be compared against the calculated theoretical mass. For C₁₅H₁₆N₂O₃, the theoretical monoisotopic mass is 272.1161 g/mol . HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this value to within a few parts per million (ppm), unequivocally verifying the molecular formula and distinguishing it from other potential isobaric compounds. rsc.org

Table 1: HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₅H₁₆N₂O₃
Calculated Exact Mass272.1161 u
Typical HRMS TechniqueESI-TOF, Orbitrap

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for analyzing urea derivatives as it minimizes fragmentation during the ionization process, allowing for the clear determination of the molecular ion. nih.govresearchgate.net In positive ion mode, this compound is typically observed as the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton.

When coupled with tandem mass spectrometry (MS/MS), ESI can provide detailed structural information through controlled fragmentation of the parent ion. nih.gov For N,N'-substituted ureas, a characteristic fragmentation pathway involves the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety. nih.gov The fragmentation pattern is distinct and allows for the structural characterization and differentiation from positional isomers. nih.gov

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information about molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Precise Atomic Positioning and Intermolecular Interactions

Single-crystal X-ray diffraction analysis of this compound would reveal the exact spatial coordinates of each atom in the molecule. This technique allows for the precise measurement of bond lengths and angles, defining the molecular geometry. A crucial aspect of the crystal structure of diaryl ureas is the network of intermolecular interactions that dictate the packing arrangement in the solid state. researchgate.net

Analysis of Crystal Systems, Space Groups, and Unit Cell Parameters

The analysis of the diffraction pattern provides fundamental crystallographic data, including the crystal system, space group, and unit cell dimensions. This data defines the symmetry and repeating unit of the crystal lattice. While specific crystallographic data for this compound is not detailed in the provided search results, analysis of closely related diaryl urea derivatives shows they commonly crystallize in monoclinic or orthorhombic systems. researchgate.netnih.gov For instance, N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea crystallizes in the monoclinic system with the space group P2₁/c, while 1,3-diphenyl-urea has been reported in an orthorhombic system with the space group Pna2₁. researchgate.netnih.gov The unit cell parameters (a, b, c, α, β, γ) define the size and shape of the repeating unit cell.

Crystal Engineering and Solid State Phenomena of 1,3 Bis 4 Methoxyphenyl Urea

Supramolecular Synthons and Hydrogen Bonding Networks in the Solid State

The solid-state structure of 1,3-Bis(4-methoxyphenyl)urea is governed by a hierarchy of intermolecular interactions, with hydrogen bonds playing a primary role in the formation of its supramolecular architecture. The specific arrangement of molecules in the crystal lattice is a direct consequence of the energetic favorability of these interactions.

The urea (B33335) moiety is a powerful hydrogen-bonding motif, capable of forming strong and directional N-H···O interactions. In the crystalline state, these interactions are the principal driving force for the self-assembly of this compound molecules. The carbonyl oxygen acts as a hydrogen bond acceptor, while the two N-H groups serve as hydrogen bond donors. This dual functionality allows for the formation of extended hydrogen-bonded networks.

Table 1: Representative N-H···O Hydrogen Bond Geometries in Diaryl Ureas
CompoundD-H···Ad(D···A) [Å]∠(DHA) [°]Reference
N,N′-bis(4-chlorophenyl)ureaN-H···O2.845(2)- nih.gov
Generic Diaryl UreasN-H···O=C2.871(11)-2.985(9)- researchgate.net

Note: Specific hydrogen bond geometries for this compound are not available in the cited literature. The table provides representative values from closely related compounds for comparative purposes.

These C-H···π interactions, although weaker than conventional hydrogen bonds, are known to be significant in stabilizing crystal structures of aromatic compounds. In the case of this compound, the hydrogen atoms of the phenyl rings and the methyl groups of the methoxy (B1213986) substituents can interact with the electron-rich π-systems of adjacent molecules. The geometry of these interactions, including the distance between the C-H bond and the centroid of the aromatic ring, as well as the angle of approach, determines their strength and contribution to the lattice energy. In a related compound, 1,3-Bis(2-methoxyphenyl)thiourea, an N-H···π interaction is observed, and the shortest centroid-centroid distance between two aromatic systems is 4.0958 (8) Å, indicating the presence of π-stacking interactions researchgate.net. Such interactions are also expected to contribute to the crystal packing of this compound.

Crystal Packing Architectures and Their Modulations

The interplay of the strong N-H···O hydrogen bonds and weaker interactions results in a specific and well-defined three-dimensional arrangement of this compound molecules in the crystal. The crystallographic data for N,N'-bis(4-methoxyphenyl)urea reveals a triclinic crystal system with the space group P-1 soton.ac.uk. This centrosymmetric space group is common for diaryl ureas and often accommodates specific packing motifs.

Table 2: Crystallographic Data for N,N'-bis(4-methoxyphenyl)urea
ParameterValue
Chemical FormulaC15H16N2O3
Crystal SystemTriclinic
Space GroupP-1
a [Å]9.2339(3)
b [Å]11.9540(4)
c [Å]13.4630(4)
α [°]64.502(2)
β [°]87.652(2)
γ [°]76.670(2)
Data Collection Temperature [K]120(2)
Source: University of Southampton eCrystals Data Repository soton.ac.uk

The centrosymmetric nature of the P-1 space group strongly suggests the formation of inversion dimers in the crystal structure of this compound. In such a motif, two molecules are related by a center of inversion, and they are typically held together by a pair of intermolecular hydrogen bonds. For diaryl ureas, these inversion dimers are often formed through N-H···O hydrogen bonds, creating a characteristic R22(8) graph set motif. This dimer can then act as a building block for the extended hydrogen-bonded network. The formation of inversion dimers is a common feature in the crystal structures of symmetrically substituted diaryl ureas and contributes significantly to the stability of the crystal lattice.

The conformation of the this compound molecule, specifically the torsion angles between the phenyl rings and the central urea plane, has a profound impact on the resulting crystal packing. Diaryl ureas can adopt different conformations, ranging from planar to highly twisted, depending on the steric and electronic nature of the substituents on the aryl rings.

In many diaryl urea structures that form the typical N-H···O tape motif, the phenyl rings are twisted out of the urea plane researchgate.net. This twisted conformation can be more favorable for accommodating the hydrogen bonding network and for optimizing other intermolecular interactions, such as C-H···π and π-π stacking. Conversely, a more planar conformation can lead to different hydrogen bonding patterns where the urea N-H donors interact with other acceptor groups if present researchgate.net. The specific conformation adopted by this compound in the solid state is a result of the balance between intramolecular steric effects and the drive to maximize favorable intermolecular interactions within the crystal lattice.

Macroscopic Mechanical Properties of Crystalline this compound

The macroscopic mechanical properties of a crystalline material, such as its hardness and elastic modulus, are a direct consequence of the underlying crystal structure and the strength of the intermolecular interactions. For molecular crystals like this compound, the network of hydrogen bonds and other weaker interactions is expected to play a dominant role in determining its mechanical behavior.

Currently, there is a lack of specific experimental data on the macroscopic mechanical properties of crystalline this compound. However, studies on other organic crystals, including urea and its derivatives, have shown that techniques like nanoindentation can be effectively used to measure properties such as elastic modulus and hardness. These measurements provide valuable insights into the anisotropy of the mechanical properties and how they relate to the crystal packing and the directionality of the intermolecular forces. For instance, semi-aromatic polyureas have been shown to exhibit a wide range of Young's moduli, from 3 MPa to 1.1 GPa, depending on the aromatic diamine content, which influences the hydrogen bonding network rsc.org. It is anticipated that single crystals of this compound would exhibit anisotropic mechanical properties, with greater stiffness and hardness along directions that are reinforced by the strong N-H···O hydrogen-bonded chains. Further experimental investigation is required to quantify these properties and to establish a definitive structure-property relationship for this compound.

Observation and Characterization of Superelasticity

Currently, there is a lack of specific experimental studies in the reviewed literature that observe or characterize superelasticity in single crystals of this compound. However, the potential for such behavior can be discussed within the broader context of organic molecular crystals. Superelasticity, or the ability of a material to undergo large, reversible deformations upon application and removal of stress, is a rare phenomenon in molecular crystals, which are typically brittle.

For superelasticity to occur, a reversible, stress-induced phase transformation is typically required. This could involve a change in the crystal packing or a conformational change in the molecules within the lattice. The likelihood of such a transformation in this compound would depend on the relative energies of different possible polymorphs or conformational states and the energy barrier for their interconversion under mechanical stress.

Table 1: Crystallographic Data for this compound

PropertyValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.2339(3)
b (Å)11.9540(4)
c (Å)13.4630(4)
α (°)64.502(2)
β (°)87.652(2)
γ (°)76.670(2)

Ferroelasticity and Mechanical Twinning Phenomena

The crystal structure of this compound has been reported as triclinic, which belongs to a low-symmetry crystal system. soton.ac.uk Low-symmetry crystal systems are known to be conducive to ferroelastic behavior, as they can often undergo phase transitions to higher-symmetry states upon heating, a prerequisite for the formation of ferroelastic domains.

Mechanical twinning, a common mechanism for ferroelastic deformation, involves the formation of a region in a crystal that is a mirror image of the parent crystal. The propensity for mechanical twinning is influenced by the crystal packing and the nature of the intermolecular interactions. In diaryl urea compounds, the hydrogen-bonding networks can play a pivotal role in facilitating or hindering the cooperative molecular rearrangements necessary for twinning. The ability of the methoxyphenyl groups to slip past one another without disrupting the primary hydrogen-bonding motifs would be a key factor in determining if mechanical twinning is a favorable deformation mechanism.

Polymorphism and Anisotropic Behavior in the Solid State

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a well-documented phenomenon in diaryl urea derivatives. These different crystalline forms, or polymorphs, can exhibit significantly different physical properties. While extensive studies on the polymorphism of this compound have not been reported, the structural versatility of the diaryl urea scaffold suggests that it is a strong candidate for exhibiting polymorphic behavior under different crystallization conditions.

The anisotropic nature of the this compound molecule, with its rigid phenyl rings and flexible urea linkage, is likely to lead to anisotropic behavior in its crystalline state. This means that the material's properties, such as its mechanical response and thermal expansion, would be dependent on the direction in which they are measured.

For instance, the crystal would be expected to exhibit greater stiffness along the direction of the hydrogen-bonded chains, while being more compliant in directions perpendicular to these chains. Similarly, thermal expansion would likely be anisotropic, with different expansion coefficients along the different crystallographic axes. The orientation of the methoxyphenyl groups and the nature of the inter-stacking interactions would also contribute significantly to the anisotropy of the crystal's properties.

Computational and Theoretical Investigations of 1,3 Bis 4 Methoxyphenyl Urea

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the intrinsic properties of a single molecule of 1,3-Bis(4-methoxyphenyl)urea in the absence of environmental effects.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. Using methods like DFT with basis sets such as B3LYP/6-311G(d,p), the electronic energy is minimized by adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found. dergipark.org.tr

Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable bonds. By systematically rotating the dihedral angles connecting the phenyl rings to the urea (B33335) core, a potential energy surface (PES) can be mapped to identify various low-energy conformers (local minima) and the global minimum energy structure. dergipark.org.tr The conformation is significantly influenced by the orientation of the methoxyphenyl groups relative to the central urea plane. Studies on similar N,N'-diaryl ureas show that the planarity of the urea unit is critical for establishing hydrogen bonding networks, while the phenyl rings are often twisted out of this plane. researchgate.net The optimized geometric parameters from these calculations can be compared with experimental data from X-ray crystallography to validate the computational method. soton.ac.uk

Table 1. Representative Theoretical Bond Lengths and Angles for Diaryl Urea Structures.
ParameterTypical Calculated Value (Å or °)Functional Group
C=O Bond Length~1.25 ÅUrea Carbonyl
C-N Bond Length~1.38 ÅUrea Amide
N-H Bond Length~1.01 ÅUrea Amine
N-C-N Bond Angle~115°Urea Core
C-N-C Bond Angle~125°Amine-Aryl Linkage

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. Following geometry optimization, harmonic vibrational frequencies can be calculated at the same level of theory. researchgate.net For polyatomic molecules, these calculations yield a set of normal modes, each corresponding to a specific molecular motion (stretching, bending, torsion). mdpi.com

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and the neglect of environmental factors. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. mdpi.comnih.gov The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, providing a detailed understanding of the molecule's vibrational behavior. mdpi.comnih.gov For this compound, key predicted vibrations would include N-H stretching, C=O stretching of the urea group, C-O-C stretching of the methoxy (B1213986) groups, and various C-H and C=C vibrations of the aromatic rings. nih.gov

Table 2. Predicted Vibrational Modes and Typical Wavenumber Ranges for this compound.
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Functional Group
N-H Stretch3300 - 3500Urea Amine
Aromatic C-H Stretch3000 - 3100Phenyl Ring
Aliphatic C-H Stretch2850 - 3000Methoxy Group
C=O Stretch1630 - 1680Urea Carbonyl
Aromatic C=C Stretch1450 - 1600Phenyl Ring
C-O-C Asymmetric Stretch1230 - 1270Aryl Ether

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netderpharmachemica.com A small energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov

For donor-π-acceptor type molecules, the distribution of HOMO and LUMO orbitals can reveal the possibility of Intramolecular Charge Transfer (ICT). derpharmachemica.comrsc.org In this compound, the electron-donating methoxy groups and the phenyl rings typically contribute to the HOMO, while the LUMO may be localized more on the central urea moiety or the aromatic system. The transition from the ground state to the first excited state often corresponds to an electron moving from the HOMO to the LUMO, resulting in a charge transfer process. derpharmachemica.com Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) arising from such transitions. rsc.org

Table 3. Key Electronic Parameters from DFT Calculations.
ParameterDefinitionSignificance
E(HOMO)Energy of the Highest Occupied Molecular OrbitalRelated to electron-donating ability
E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitalRelated to electron-accepting ability
ΔE (HOMO-LUMO Gap)E(LUMO) - E(HOMO)Indicates chemical reactivity and stability researchgate.net
Chemical Hardness (η)(E(LUMO) - E(HOMO)) / 2Measures resistance to change in electron distribution nih.gov
Electrophilicity Index (ω)μ² / 2η (where μ is chemical potential)Measures the propensity to accept electrons nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net It illustrates the electrostatic potential on the molecule's surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net For this compound, the most negative potential is expected around the carbonyl oxygen atom, while positive potentials are anticipated around the N-H protons, making these the primary sites for hydrogen bonding. researchgate.netresearchgate.net

Mulliken atomic charge analysis provides a quantitative measure of the charge distribution by partitioning the total molecular charge among the individual atoms. nih.gov This method helps in understanding the electrostatic nature of different parts of the molecule. In this compound, the oxygen and nitrogen atoms are expected to carry partial negative charges, while the hydrogen atoms of the N-H groups and the carbonyl carbon atom are expected to have partial positive charges, further explaining the molecule's intermolecular interaction patterns. nih.govresearchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Dynamics

While quantum chemical calculations focus on single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a system containing many molecules over time. nih.gov MD simulations for this compound, either in a solvent or in the solid state, can provide insights into intermolecular interactions, conformational dynamics, and solvent effects. nih.gov

Using a classical force field (like AMBER, CHARMM, or OPLS), which defines the potential energy of the system, MD simulations solve Newton's equations of motion for all atoms. nih.govarxiv.org A key application would be to study the strong N-H···O=C hydrogen bonds that are characteristic of urea derivatives. nih.gov Simulations can reveal the stability, geometry, and dynamics of these hydrogen-bonded networks, which are fundamental to the molecule's self-assembly and crystal packing. By analyzing radial distribution functions, one can understand how solvent molecules (e.g., water) or other urea molecules arrange themselves around a central molecule, highlighting the dominant electrostatic interactions. nih.gov

Prediction of Solid-State Structures and Polymorphs using First-Principles Crystal Engineering

First-principles crystal engineering combines quantum mechanical calculations with crystal structure prediction algorithms to forecast the stable crystal structures (polymorphs) of a compound. This field is crucial as different polymorphs can have distinct physical properties.

For this compound, the primary intermolecular interaction driving crystal formation is the hydrogen bond between the N-H donor and the C=O acceptor of adjacent urea groups. researchgate.net This typically leads to the formation of one-dimensional chains or tapes. researchgate.net The arrangement of these chains relative to each other (e.g., parallel or antiparallel) and the interactions between the methoxyphenyl groups (e.g., π-π stacking) determine the final three-dimensional crystal lattice. researchgate.net

Experimental crystallographic data for N,N'-bis(4-Methoxyphenyl)urea confirms a triclinic crystal system with the space group P-1. soton.ac.uk Computational methods can be used to predict such structures by searching for low-energy packings of the molecule within various possible space groups, providing a theoretical basis for understanding the observed solid-state form and exploring the potential existence of other, yet undiscovered, polymorphs. researchgate.net

Table 4. Experimental Crystal Structure Data for N,N'-bis(4-Methoxyphenyl)urea. soton.ac.uk
ParameterValue
Chemical FormulaC₁₅H₁₆N₂O₃
Crystal SystemTriclinic
Space GroupP-1
Cell Length a (Å)9.2339(3)
Cell Length b (Å)11.9540(4)
Cell Length c (Å)13.4630(4)
Cell Angle α (°)64.502(2)
Cell Angle β (°)87.652(2)
Cell Angle γ (°)76.670(2)
Data Collection Temperature (K)120(2)

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Theoretical and computational chemistry play a crucial role in the prediction and understanding of the nonlinear optical (NLO) properties of molecules. These methods allow for the calculation of key parameters that govern the NLO response, providing insights into the structure-property relationships and guiding the design of new materials with enhanced NLO capabilities. For derivatives of urea, including symmetrically substituted diphenylureas like this compound, these computational investigations are particularly valuable in elucidating the electronic origins of their potential NLO activity.

Hyperpolarizability Calculations

The first hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response of a molecule. A large value of β is a primary indicator of a potentially efficient NLO material. Theoretical calculations, often employing Density Functional Theory (DFT) and other quantum chemical methods, are used to predict this value.

The magnitude of the first hyperpolarizability is often compared to that of a standard reference molecule, such as urea. Computational studies on various organic molecules have shown that the introduction of donor-acceptor functionalities can lead to hyperpolarizability values that are several times, or even orders of magnitude, greater than that of urea.

Interactive Data Table: Illustrative Hyperpolarizability Comparison (Hypothetical)

Since specific data for this compound is unavailable, the following table provides a hypothetical comparison to illustrate how such data would be presented. The values are for illustrative purposes only and are not based on actual calculations for this specific molecule.

CompoundMethod/Basis SetCalculated First Hyperpolarizability (β) (a.u.)Relative Enhancement Factor (vs. Urea)
Urea (Reference)DFT/B3LYP/6-31G(d)X1
1,3-DiphenylureaDFT/B3LYP/6-31G(d)Y>1
This compoundDFT/B3LYP/6-31G(d)Z>>1

Analysis of Donor-π-Acceptor-π-Donor (D-π-A-π-D) Structures

The electronic architecture of a molecule is a critical determinant of its NLO properties. Molecules designed with a Donor-π-Acceptor (D-π-A) motif often exhibit enhanced second-order NLO responses due to efficient intramolecular charge transfer (ICT) from the donor to the acceptor through the π-conjugated bridge.

In the case of this compound, the structure can be analyzed as a Donor-π-Acceptor-π-Donor (D-π-A-π-D) system. In this framework:

Donor (D): The methoxy groups (-OCH₃) on the phenyl rings act as electron donors.

π-Bridge (π): The phenyl rings provide the conjugated system through which charge can be transferred.

Acceptor (A): The central urea moiety (-NH-CO-NH-) can act as an electron-accepting group.

The symmetrical D-π-A-π-D arrangement in this compound suggests a distribution of electron density from the methoxy-substituted phenyl rings towards the central urea core. This charge transfer is a key factor that can lead to a significant second-order NLO response. Computational analyses, such as the examination of frontier molecular orbitals (HOMO and LUMO), can provide a qualitative and quantitative understanding of this ICT process. The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is an important parameter; a smaller energy gap generally correlates with a larger hyperpolarizability.

Theoretical studies on similar D-π-A and D-π-A-π-D systems have consistently shown that the strength of the donor and acceptor groups, as well as the length and nature of the π-conjugated bridge, are pivotal in tuning the NLO properties. The presence of the two methoxy groups as donors in this compound is anticipated to create a molecule with a substantial quadrupole moment in its ground state, which can be efficiently polarized by an external electric field, leading to a significant NLO response.

Supramolecular Chemistry and Self Assembly of 1,3 Bis 4 Methoxyphenyl Urea

Solution-Phase Self-Association and Aggregation Behavior

In solution, N,N'-diaryl ureas like 1,3-bis(4-methoxyphenyl)urea exhibit a strong tendency to self-associate through intermolecular hydrogen bonding. The primary interaction is the formation of a bifurcated N-H···O hydrogen bond between the N-H donor of one molecule and the carbonyl oxygen of another. This interaction is highly directional and leads to the formation of one-dimensional, tape-like polymeric chains. rsc.org

The process of assembly is often hierarchical. Initially, individual urea (B33335) molecules associate to form these linear hydrogen-bonded tapes. rsc.org At higher concentrations or in less polar solvents, these primary tapes can further aggregate into larger bundles or fibers through weaker intermolecular forces, such as van der Waals interactions and π-π stacking between the phenyl rings. rsc.org This aggregation behavior is fundamental to the ability of many diaryl ureas to act as organogelators, where the self-assembled fibrous network immobilizes the solvent to form a gel.

The substituents on the aryl rings play a crucial role in modulating this aggregation behavior. In this compound, the methoxy (B1213986) (-OCH₃) groups are electron-donating. This electronic effect can influence the acidity of the N-H protons and the basicity of the carbonyl oxygen, thereby tuning the strength of the intermolecular hydrogen bonds that drive the assembly. Furthermore, the presence of these substituents can affect the solubility of the molecule and introduce steric factors that may alter the packing and morphology of the resulting supramolecular aggregates.

Molecular Recognition and Host-Guest Interactions

The urea functional group is a cornerstone in the design of synthetic neutral receptors, particularly for anions. nih.gov The two N-H groups of the urea moiety are oriented to act as a "cleft," providing a pre-organized binding site capable of forming two simultaneous hydrogen bonds to a guest molecule. This dual hydrogen-bonding interaction is significantly stronger and more selective than a single hydrogen bond.

In the design of this compound as a receptor, the key features are:

The Hydrogen-Bonding Cleft: The two polarized N-H fragments can chelate a spherical anion (like a halide) or donate two parallel hydrogen bonds to the oxygen atoms of an oxoanion, such as a carboxylate or phosphate. nih.gov

Structural Rigidity: The phenyl groups provide a relatively rigid scaffold that helps to pre-organize the N-H donors for effective guest binding, reducing the entropic penalty of complexation.

Electronic Tuning: The para-methoxy substituents are electron-donating, which can subtly influence the hydrogen bond donating ability of the N-H protons. Compared to ureas with electron-withdrawing groups, the N-H protons of this compound are slightly less acidic. However, this can be advantageous for achieving selectivity among different anionic guests.

These design principles allow urea-based molecules to function as effective hosts in host-guest chemistry, where the urea derivative (the host) selectively binds a specific molecule (the guest) through non-covalent interactions.

While specific binding constant data for this compound are not extensively reported in the surveyed literature, studies on closely related bis-aryl urea receptors provide detailed insights into their complexation behavior. For example, bis-urea derivatives featuring a biphenyl spacer have been shown to form 1:1 complexes with various anions in solution. rsc.orgresearchgate.net

The binding affinity of these receptors is typically studied using techniques like ¹H NMR titration, where the addition of a guest anion to a solution of the urea host causes a downfield shift in the resonance of the urea N-H protons. This shift is a direct result of hydrogen bond formation and can be monitored to determine the association constant (Kₐ) of the host-guest complex.

Research on analogous systems demonstrates a general preference for anions whose charge is more localized and whose shape is complementary to the urea binding cleft. For instance, acetate is often bound more strongly than less basic anions like chloride or those with more delocalized charge like nitrate. nih.gov The table below presents representative association constant data for a related biphenyl-bis-urea receptor with various anions, illustrating these principles. researchgate.net

Table 1: Association Constants (Kₐ) for a Biphenyl-bis-urea Receptor with Various Anions in DMSO. researchgate.net
Guest Anion (as Tetrabutylammonium Salt)Association Constant (Kₐ / M⁻¹)Guest Anion (as Tetrabutylammonium Salt)Association Constant (Kₐ / M⁻¹)
Acetate (CH₃COO⁻)16,000Chloride (Cl⁻)240
Dihydrogen Phosphate (H₂PO₄⁻)3,500Bromide (Br⁻)<10
Benzoate (C₆H₅COO⁻)1,400Nitrate (NO₃⁻)<10

These findings show that diaryl ureas are highly effective receptors for oxoanions, forming stable complexes driven by strong hydrogen-bonding interactions.

Co-crystallization Strategies for Controlled Assemblies

Co-crystallization is a powerful strategy in crystal engineering used to create new solid-state materials with tailored properties. This technique relies on the hierarchical and predictable nature of non-covalent interactions, particularly hydrogen bonds, to assemble two or more different molecules into a highly ordered crystalline lattice. semanticscholar.org The urea group is an excellent functional group for this purpose due to its robust and predictable formation of hydrogen-bonded "supramolecular synthons."

The self-assembly of this compound in its pure crystalline form is directed by the formation of the classic one-dimensional N-H···O urea tape, or α-network. acs.org In this motif, each urea molecule donates two hydrogen bonds to two different neighboring molecules, and its carbonyl oxygen accepts two hydrogen bonds, creating a stable, linear chain. The crystal structure of this compound has been determined, providing the precise parameters of its solid-state assembly. soton.ac.uk

Table 2: Selected Crystallographic Data for this compound. soton.ac.uk
ParameterValue
Chemical FormulaC₁₅H₁₆N₂O₃
Crystal SystemTriclinic
Space GroupP-1
Cell Length a (Å)9.2339
Cell Length b (Å)11.9540
Cell Length c (Å)13.4630
Cell Angle α (°)64.502
Cell Angle β (°)87.652
Cell Angle γ (°)76.670

In co-crystallization strategies, this inherent self-assembly pattern can be deliberately modified. By introducing a "co-former" molecule that possesses a complementary hydrogen-bonding functional group (e.g., a carboxylic acid, a pyridine, or an amide), the robust urea-urea synthon can be competed with to form a new, predictable hetero-synthon (e.g., an acid-urea or pyridine-urea synthon). semanticscholar.orgacs.org For example, a carboxylic acid co-former can interact with the urea group to form a strong R₂²(8) acid-amide heterosynthon. By carefully selecting co-formers, it is possible to engineer novel multi-component crystals with controlled architectures and potentially enhanced physical properties.

Chemical Transformations and Derivatization of 1,3 Bis 4 Methoxyphenyl Urea

Selective N-Alkylation and N-Methylation Reactions

The selective alkylation of diaryl ureas on the nitrogen atoms presents a synthetic challenge, as reactions with alkylating agents can sometimes lead to O-alkylation, forming isourea ethers. However, specific methodologies have been developed to favor N-alkylation. A general process for the N-alkylation of ureas involves reacting the urea (B33335) compound with an alkylating agent, such as an alkyl halide, in the presence of a solid base and a phase-transfer catalyst within a suitable diluent.

While specific studies detailing the N-alkylation or N-methylation of 1,3-bis(4-methoxyphenyl)urea are not extensively documented in literature, general principles can be applied. For instance, the reaction of a urea with an alkyl bromide can be facilitated by a solid base in a diluent, potentially heated to reflux to achieve higher yields. The use of dimethyl sulfoxide (B87167) as both a catalyst and diluent has been noted as advantageous in some cases, particularly when the solid base is first suspended before the addition of the urea and the alkylating agent.

Table 1: General Conditions for N-Alkylation of Ureas

Parameter Condition Source
Urea Substrate Urea derivative (e.g., N-ethylurea)
Alkylating Agent Alkyl halide (e.g., Butyl bromide)
Base Solid base (e.g., powdered KOH)
Catalyst Phase-transfer catalyst
Solvent/Diluent Dimethyl sulfoxide (DMSO) or other suitable diluent
Temperature Up to 150°C, often at the reflux temperature of the diluent

This methodology allows for the synthesis of N-alkylated urea derivatives in moderate to good yields.

Influence of Electronic and Steric Factors on Reactivity and Yields

The reactivity of the nitrogen atoms in this compound is significantly governed by electronic and steric factors. The methoxy (B1213986) groups (-OCH₃) at the para position of each phenyl ring play a crucial electronic role. As strong electron-donating groups, they increase the electron density on the aromatic rings and, consequently, on the urea nitrogen atoms. This enhanced electron density increases the nucleophilicity of the nitrogens compared to unsubstituted diphenylurea, which can facilitate reactions such as N-alkylation.

Studies on other 1,3-diphenyl urea derivatives have demonstrated the impact of substituent positioning on biological activity, which reflects underlying electronic and steric influences on molecular interactions. For instance, the position of a methyl group (ortho, meta, or para) on the phenyl rings of diphenyl urea-clubbed imine analogs resulted in significantly different inhibitory potentials against the α-glucosidase enzyme, highlighting how subtle changes in structure can alter reactivity.

Thermal and Chemical Decomposition Pathways

The thermal decomposition of 1,3-diaryl ureas is a well-characterized process that represents a retro-reaction to their common synthesis from an isocyanate and an amine. Theoretical studies confirm that urea derivatives primarily decompose through four-center pericyclic reactions, which yield the corresponding substituted isocyanates and amines, rather than through initial bond fissions.

For this compound, the primary thermal decomposition pathway is expected to yield 4-methoxyphenyl (B3050149) isocyanate and 4-methoxyaniline. This is strongly supported by extensive studies on the closely related model compound, 1,3-diphenyl urea (DPU). The thermal cracking of DPU has been shown to produce phenyl isocyanate and aniline (B41778) with high selectivity and conversion rates at elevated temperatures.

Experiments conducted in a flow reactor with a 1 wt.% solution of DPU demonstrated high conversion levels, increasing from 70 mol% at 350°C to 90 mol% at 450°C. Throughout this temperature range, the selectivity towards the desired phenyl isocyanate and aniline products remained close to 100 mol%.

Table 2: Thermal Decomposition of 1,3-Diphenyl Urea (DPU) as a Model

Temperature (°C) DPU Conversion (mol%) Selectivity to Phenyl Isocyanate & Aniline (mol%) Source
350 ~70 ~100
450 ~90 ~100

Under these conditions, the decomposition reaction does not suffer significantly from consecutive degradation of the resulting isocyanate or aniline. However, potential secondary reactions can occur, especially under different conditions. The highly reactive isocyanate product can react with unconverted urea to form a trimeric compound with a biuret (B89757) linkage (–NH-CO-NR-CO-NH–).

Potential in Advanced Functional Materials Structure Performance Relationship Focus

Organic Mechanical Materials and Soft Robotics Applications

The foundation for the utility of 1,3-Bis(4-methoxyphenyl)urea in dynamic and responsive mechanical materials lies in its capacity for supramolecular polymerization. The urea (B33335) group is a powerful and well-established hydrogen-bonding motif capable of forming strong, self-complementary N-H···O=C bonds. researchgate.netaps.org In this compound, the two N-H donors and the carbonyl C=O acceptor can engage in bifurcated hydrogen bonds, leading to the formation of one-dimensional, tape-like or ribbon-like supramolecular structures. tue.nl This self-assembly process connects individual molecules via non-covalent interactions, creating polymer-like chains without covalent bonds. reading.ac.uk

Table 1: Structural Features of this compound and Their Influence on Mechanical Properties

Structural Feature Role in Material Performance Consequence for Soft Materials & Robotics
Bis-urea Motif Forms strong, directional N-H···O=C hydrogen bonds. Acts as a reversible cross-linker, enabling self-assembly into polymer-like chains. This imparts self-healing capabilities and tunable viscoelasticity.
Two Phenyl Rings Provide rigidity and potential for π-π stacking interactions. Enhances the mechanical robustness and thermal stability of the resulting supramolecular network.
Para-Methoxy Groups Act as electron-donating groups, influencing hydrogen bond strength. Allows for fine-tuning of the association/dissociation kinetics of the hydrogen bonds, thereby controlling the material's responsiveness and healing time.

| Linear, Symmetric Shape | Promotes ordered, anisotropic self-assembly. | Facilitates the formation of well-defined fibrillar networks, leading to materials with predictable and consistent mechanical properties. |

Smart Materials with Tunable Properties (e.g., Ferroelastic Control)

Smart materials are defined by their ability to change their properties in response to external stimuli. For organic molecules, properties like ferroelasticity—the ability of a material to exhibit a spontaneous strain that can be reoriented by an applied mechanical stress—are of significant interest. This phenomenon in molecular crystals is often linked to subtle changes in crystal packing and intermolecular interactions.

For this compound, the potential for creating such smart materials is rooted in its highly directional hydrogen-bonding network. aps.org In the crystalline state, molecules of this urea derivative would adopt a specific packing arrangement held together by a combination of N-H···O hydrogen bonds and van der Waals forces. aps.org A ferroelastic response could be engineered if the crystal can exist in two or more stable states with different orientations of the molecules, separated by a small energy barrier. Applying stress could then trigger a cooperative shift in molecular orientation throughout the crystal lattice, leading to a macroscopic shape change. The methoxy (B1213986) groups on the phenyl rings play a subtle but important role; their electronic influence can modulate the strength of the hydrogen bonds, while their steric bulk affects the crystal packing, thereby tuning the energy landscape for such phase transitions.

Table 2: Molecular Characteristics of this compound for Tunable Properties

Molecular Characteristic Relevance to Smart Material Design Potential Tunable Property
Directional H-Bonding Creates a highly ordered and potentially switchable crystal lattice. Ferroelasticity, piezoelectricity (if the crystal is non-centrosymmetric).
Conformational Flexibility Torsional freedom around the N-C(aryl) bonds allows for different packing motifs. Polymorphism, where different crystal forms could exhibit distinct physical properties.

| Electron-Donating Substituents | Methoxy groups modify the electronic distribution and intermolecular forces. | Modulates the energy barriers for phase switching, affecting the required stimulus (e.g., pressure, temperature) for a response. |

Role in Charge Transfer Systems and Optoelectronic Applications

The electronic structure of this compound makes it a candidate for investigation in organic electronics. The molecule consists of two electron-rich methoxyphenyl units bridged by a urea group. This "donor-acceptor-donor" (D-A-D) type architecture, where the urea can be considered a weak acceptor or simply a bridge, is common in materials designed for optoelectronic applications. The methoxyphenyl groups, with their π-conjugated systems, are capable of participating in charge transport through π-π stacking in the solid state.

The highest occupied molecular orbital (HOMO) is expected to be delocalized across the methoxyphenyl units, while the lowest unoccupied molecular orbital (LUMO) would also have significant contributions from these aromatic rings. jocpr.com The energy difference between the HOMO and LUMO (the band gap) determines the material's absorption and emission properties. The electron-donating methoxy groups increase the energy of the HOMO, which can be a useful feature for tuning the band gap and improving charge injection in devices. The central urea bridge, while disrupting direct π-conjugation between the rings, mediates electronic communication and critically defines the spatial arrangement of the phenyl units, which in turn governs the efficiency of intermolecular charge transfer. dss.go.th

Table 3: Structure-Property Relationships for Optoelectronic Applications

Structural Component Role in Electronic Properties Potential Application
Methoxyphenyl Units Act as the primary π-conjugated, charge-carrying components. Organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs) as a host or charge transport material.
Urea Bridge Spatially separates the aromatic rings and influences their relative orientation. Controls intermolecular π-π stacking and charge hopping efficiency.
Methoxy Substituents Electron-donating nature raises the HOMO energy level. Tuning of the band gap; facilitates hole injection and transport.

| N-H Groups | Potential for hydrogen bonding to influence molecular packing and film morphology. | Control over thin-film structure, which is critical for device performance. |

Considerations for Coordination Chemistry and Ligand Design

In the field of coordination chemistry, urea derivatives can serve as versatile ligands for metal ions. This compound possesses several potential coordination sites. The most prominent is the carbonyl oxygen atom, which acts as a Lewis base and can readily coordinate to a wide range of metal centers.

Table 4: Ligand Properties of this compound

Potential Coordination Site Coordination Mode Influence on Metal Complex
Carbonyl Oxygen Primary Lewis base donor (O-donor). Forms stable coordinate bonds with a single metal center.
Urea Unit as a Whole Can act as a bridging ligand. Links multiple metal centers to form polynuclear complexes or coordination polymers.
Methoxy Oxygen Atoms Weakly coordinating O-donors. May participate in chelation or secondary coordination interactions, enhancing complex stability.

| Phenyl Rings | Steric bulk; potential for π-coordination. | Controls access to the metal center, influencing reactivity in catalysis. Can form organometallic complexes. |

Future Research Directions for 1,3 Bis 4 Methoxyphenyl Urea Studies

Exploration of Novel and Highly Efficient Green Synthetic Pathways

Traditional synthesis routes for diaryl ureas often involve hazardous reagents such as phosgene (B1210022) or its derivatives like triphosgene (B27547). mdpi.com A primary future objective is the development of green and sustainable synthetic methods for 1,3-Bis(4-methoxyphenyl)urea that minimize waste, avoid toxic chemicals, and improve energy efficiency.

Future research should focus on:

Catalytic Carbonylation: Investigating novel catalytic systems (e.g., transition-metal catalysts) that can utilize safer carbonyl sources like carbon dioxide (CO₂) or dimethyl carbonate to directly synthesize the urea (B33335) compound from p-anisidine (B42471).

Solvent-Free and Mechanochemical Synthesis: Exploring solid-state reactions, activated by mechanical grinding (mechanochemistry), could eliminate the need for bulk solvents, leading to reduced waste and potentially novel polymorphic forms.

Enzymatic Synthesis: The application of biocatalysts, such as ureases or engineered enzymes, could offer a highly specific and environmentally benign route under mild reaction conditions.

Flow Chemistry: Implementing continuous flow processes can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes. This approach can also facilitate the safe use of reactive intermediates in a controlled manner.

Application of Advanced In-situ Characterization Techniques

Understanding the dynamic processes of crystallization, self-assembly, and phase transitions is crucial for controlling the material properties of this compound. Advanced in-situ characterization techniques allow for the real-time observation of these transformations as they occur.

Prospective studies could employ:

Variable-Temperature X-ray Diffraction (VT-XRD): To monitor crystal structure changes, identify polymorphic transitions, and study the kinetics of solid-state transformations upon heating or cooling.

In-situ Spectroscopy (Raman and FTIR): To probe the evolution of hydrogen-bonding networks and conformational changes during crystallization or gelation from solution. researchgate.net

In-situ Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): To visualize the nucleation, growth, and morphological evolution of self-assembled structures, such as fibers in organogels, directly in their native environment. researchgate.net

Solution and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular interactions and dynamics in both solution and the solid state, providing insights into the mechanisms of self-assembly and guest-host interactions. dur.ac.uk

Rational Design of Tailored Supramolecular Architectures

The urea moiety is a powerful motif for directing self-assembly through robust N-H···O=C hydrogen bonds. vub.be The methoxy (B1213986) groups on the phenyl rings of this compound offer additional sites for weaker, directional interactions (e.g., C-H···O), enabling the rational design of complex supramolecular structures.

Future research directions include:

Co-crystal Engineering: Systematically screening for co-formers that can interact with the urea or methoxy groups to create binary or ternary co-crystals with tailored properties, such as altered solubility, stability, or optoelectronic characteristics.

Liquid Crystal Formation: Investigating whether modifications to the molecular structure or blending with other molecules could induce thermotropic or lyotropic liquid crystalline phases, driven by the directional hydrogen bonding and molecular shape.

Anion Recognition: Exploring the potential of the urea N-H donors for selective anion binding. This could lead to applications in sensing or separation, with the methoxy groups providing a way to tune the electronic properties and solubility of the receptor. dur.ac.uk

Integration into Hybrid Material Systems

The strong self-assembly propensity of bis-urea compounds makes them excellent candidates for creating functional, multi-component materials. vub.be Future work should focus on integrating this compound into larger material systems to impart specific functions.

Key areas for exploration are:

Supramolecular Gels: Investigating the ability of this compound to act as a low molecular weight gelator (LMWG) for various organic solvents or even water. researchgate.netvub.be The resulting gels could serve as stimuli-responsive materials, where the gel network can be formed or broken by external triggers like temperature or specific chemical analytes. nih.gov

Polymer Composites: Using the compound as a functional filler in polymer matrices. The directional hydrogen bonds could form cross-links between polymer chains, potentially enhancing mechanical properties such as toughness and tensile strength.

Templating for Porous Materials: Employing the self-assembled fibrillar network of a supramolecular gel as a template for the synthesis of porous polymers or inorganic materials. dur.ac.uk Subsequent removal of the gelator would leave a porous structure with a morphology mirroring the original gel network, useful for applications in catalysis or separation.

Deeper Mechanistic Understanding of Solid-State Transformations

Polymorphism, or the ability of a compound to exist in multiple crystal forms, is a critical phenomenon in materials science. A deeper mechanistic understanding of the transformations between these solid-state forms is essential for controlling the final properties of the material. Future research should aim to map the energy landscape of the solid forms of this compound.

This can be achieved by:

Computational Modeling: Employing density functional theory (DFT) calculations to predict the relative stabilities of different polymorphs and to understand the non-covalent interactions that govern their crystal packing. vub.be

Controlled Crystallization Studies: Systematically studying the effect of solvents, temperature, and additives on the resulting polymorphic form to rationalize crystallization outcomes.

High-Pressure Studies: Using high-pressure crystallography to explore new, denser crystal forms and to understand the compressibility and stability of known polymorphs, providing insight into the fundamental forces governing their structure.

Table 1: Summary of Future Research Directions for this compound

Research AreaObjectiveKey TechniquesPotential Outcome/Application
9.1. Green SynthesisDevelop eco-friendly, efficient synthetic routes.Catalysis (e.g., using CO₂), Mechanochemistry, Flow Chemistry.Sustainable production, reduced environmental impact, access to novel polymorphs.
9.2. In-situ CharacterizationObserve dynamic processes in real-time.VT-XRD, In-situ Raman/FTIR, In-situ AFM/SEM.Mechanistic understanding of crystallization, self-assembly, and phase transitions.
9.3. Supramolecular DesignCreate complex architectures with tailored functions.Co-crystallization, X-ray crystallography, Computational modeling.Novel materials with tunable properties (e.g., solubility, optical), sensors.
9.4. Hybrid MaterialsIncorporate into multi-component systems.Gelation tests, Rheology, Polymer blending, SEM. researchgate.netnih.govSmart gels, reinforced polymers, templated porous materials. dur.ac.uk
9.5. Solid-State TransformationsUnderstand and control polymorphism.High-pressure crystallography, Calorimetry (DSC), Computational screening.Control over material properties, discovery of new stable or metastable forms.

Q & A

Q. What strategies optimize this compound as a scaffold for apoptosis-inducing agents?

  • Methodological Answer : Introduce fluorinated or heteroaromatic substituents to enhance membrane permeability and target survivin or Bcl-2 proteins. Pharmacophore mapping identifies critical hydrogen-bond acceptors/donors. In vivo PK/PD studies in rodent models assess bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.